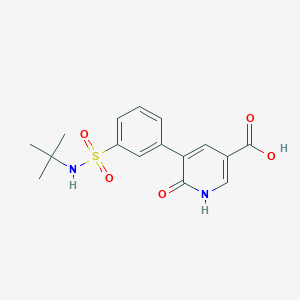
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid (5-3-t-BSHN) is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. 5-3-t-BSHN is a derivative of nicotinic acid, which is commonly used in the synthesis of various pharmaceuticals. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-3-t-BSHN has been found to have a number of interesting biochemical and physiological effects on various cell types, which could make it a useful tool for laboratory experiments.
科学研究应用
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to possess a number of interesting characteristics, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects on various cell types. These characteristics make 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% a useful tool for laboratory experiments, as it can be used to study the effects of various drugs and other compounds on cells.
作用机制
The exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in the metabolism of nicotinic acid. This inhibition of enzyme activity leads to an increase in the levels of nicotinic acid in the body, which can have a number of beneficial effects. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of interesting biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the metabolism of nicotinic acid, leading to an increase in the levels of nicotinic acid in the body. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which could be due to its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Furthermore, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been found to have anti-cancer properties, which could be due to its ability to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for laboratory experiments. This compound is relatively easy to synthesize, and the yield is typically around 90%. In addition, 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and other compounds on cells. However, there are some limitations to using 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. This compound is not approved for human use, so it should only be used in laboratory experiments. Additionally, the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood, so further research is needed to fully understand how this compound works.
未来方向
The potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% are still being explored. Future research could focus on further exploring the mechanism of action of this compound, as well as investigating its potential use in drug development. Additionally, further research could be done to explore the potential anti-cancer properties of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%, as well as its potential use in the treatment of various diseases. Finally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments, as well as its potential uses in other areas of scientific research.
合成方法
5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% can be synthesized from commercially available nicotinic acid and 3-t-butylsulfamoyl chloride. In the first step, the nicotinic acid is reacted with 3-t-butylsulfamoyl chloride in an aqueous solution of sodium hydroxide, forming 5-(3-t-Butylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% and sodium chloride. The reaction is carried out at room temperature, and the product is isolated by precipitation. The yield of the reaction is typically around 90%.
属性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)13-8-11(15(20)21)9-17-14(13)19/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQYPORSBENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)








